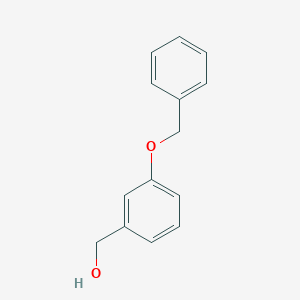
3-苄氧基苄醇
描述
3-Benzyloxybenzyl alcohol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The linear formula of 3-Benzyloxybenzyl alcohol is C6H5CH2OC6H4CH2OH . It has a molecular weight of 214.26 .Physical And Chemical Properties Analysis
3-Benzyloxybenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 371.5±22.0 °C at 760 mmHg, and a flash point of 170.4±16.6 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.61 .科学研究应用
同源化和环化应用
- 苄基醇的同源化:研究表明苄基醇在同源化过程中的应用。例如,苯-1,3-二氧杂环丙烷与锂和DTBB在THF中反应会生成同苄基醇,在特定条件下,会环化成杂环化合物 (Choudhury, Almena, Foubelo, & Yus, 1997)。
催化和氧化
- 催化氧化:铬正硼酸盐已被用于在无溶剂条件下催化氧化苄醇,生成苯甲醛和二苄醚等产品 (Ozturk, Zümreoğlu-Karan, & Karabulut, 2008)。
有机中间体的合成
- 有机中间体的合成:3-苄氧基苄醇在有机合成中起着重要作用,有助于引入各种功能基团,用于制药和杀虫剂 (We, 2015)。
CO形成的氧功能化
- 远端苄基C(sp3)–H氧功能化:一项关于由羟基引导的苄基C(sp3)–H氧功能化的研究表明,可应用于将化合物如4-羟基苄醇和醚转化为芳香酮化合物 (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014)。
保护基的应用
- 保护基的利用:新的醇保护基,如邻溴苄基,已被引入用于合成化学。这些保护基可以在特定条件下去除,与底物氧化结合 (Curran & Yu, 1992)。
光催化应用
- 光催化氧化:苄醇衍生物已被氧化为醛,使用TiO2光催化剂在O2气氛和光照下,表明在绿色化学中具有潜在应用 (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009)。
化学反应中的机理研究
- 醇脱氧机理:研究探索醇与钨烷氧化物的反应,揭示了醇脱氧的机理,包括C−O键的自由基裂解 (Crevier & Mayer, 1997)。
晶体结构测定
- 从粉末X射线衍射数据中确定结构:使用直接空间遗传算法技术确定了含苄基醇化合物的单水合物晶体相结构,为晶体学领域做出了贡献 (Pan, Cheung, Harris, Constable, & Housecroft, 2005)。
水系中的羰基化
- 钯和碘化氢催化的羰基化:研究了由钯配合物催化的苄醇及其类似物的羰基化,揭示了合成苯乙酸等化合物的途径 (Lin & Yamamoto, 1998)。
有机合成中的对映选择性加成
- 芳基醛的对映选择性乙基化:手性氨基萘酚已被用于催化芳基醛的对映选择性乙基化,展示了在立体控制合成中的潜在应用 (Liu, Zhang, Wang, Da, Xin, Wang, Choi, & Chan, 2001)。
安全和危害
属性
IUPAC Name |
(3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLSWIRJUJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168782 | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxybenzyl alcohol | |
CAS RN |
1700-30-7 | |
| Record name | 3-(Phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYLOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

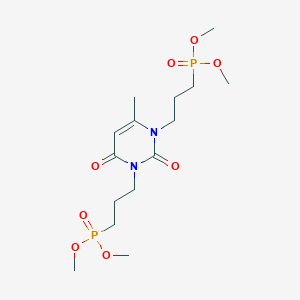
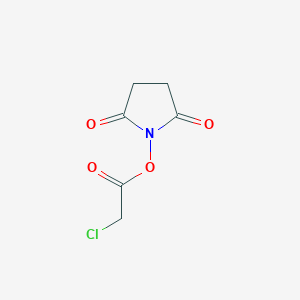
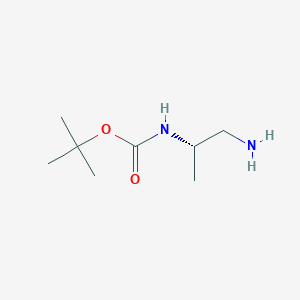
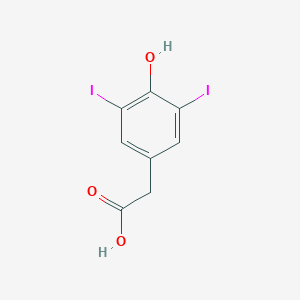
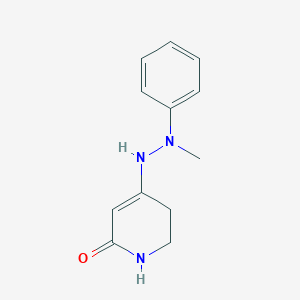
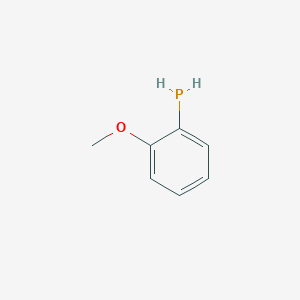
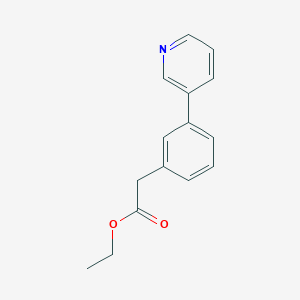
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
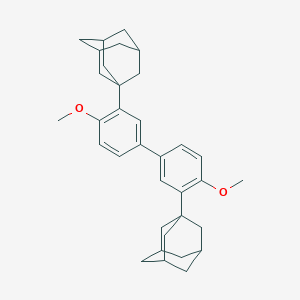
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
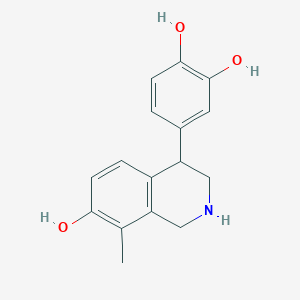
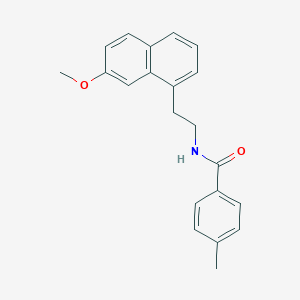
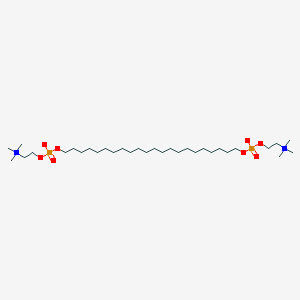
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)